molecular formula C18H18Br2N2OS B2424388 1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-34-8

1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2424388
CAS No.: 1106750-34-8
M. Wt: 470.22
InChI Key: KRPWZRNCDYEGIF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound that features a unique imidazo[2,1-b][1,3]thiazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

1-(4-bromophenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN2OS.BrH/c19-15-7-9-16(10-8-15)20-13-18(22,14-5-2-1-3-6-14)21-11-4-12-23-17(20)21;/h1-3,5-10,22H,4,11-13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPWZRNCDYEGIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tethered Aminohydroxylation (TA) of Sulfonamides

The tethered aminohydroxylation (TA) reaction, pioneered for oxathiazinane systems, adapts well to 1,3-thiazinane synthesis. In this method, pent-4-ene-1-sulfonamide undergoes Rh₂(OAc)₄-catalyzed intramolecular amination to yield 1,2-thiazinane-1,1-dioxide intermediates (35–59% yield). For the target compound, substituting the sulfonamide with a 4-bromophenyl-bearing precursor enables direct incorporation of the aryl group. Subsequent reductive desulfurization (e.g., using Raney Nickel) converts the sulfone to the thiazinane skeleton.

Copper-Catalyzed Cyclization of Ethyl 2-(Chlorosulfonyl)Acetate

Ethyl 2-(chlorosulfonyl)acetate reacts with bifunctional nucleophiles (e.g., 1,3-diaminopropane) under Cu(OTf)₂ catalysis to form 1,2-thiazinane-1,1-dioxide derivatives. Applying this method, 4-bromo-3,5-dimethylphenol introduces the 4-bromophenyl group via nucleophilic aromatic substitution (66% yield). Sodium hydride–mediated deprotonation facilitates ring closure, while iodomethane quaternizes the nitrogen to generate the ammonium center.

Imidazo[2,1-b] Moiety Formation

Cyclocondensation of Thiazinane Diamines with α-Keto Acids

The imidazole ring forms via acid-catalyzed cyclocondensation between a thiazinane-bearing diamine and phenylglyoxylic acid. For example, reacting 3-amino-1-(4-bromophenyl)-1,3-thiazinan-2-one with phenylglyoxylic acid in acetic acid yields the imidazo-thiazinone core (68% yield). Hydroxyl group introduction occurs via base-mediated keto-enol tautomerization or oxidative dehydrogenation using MnO₂.

Palladium-Catalyzed C–H Activation

Recent advances employ Pd(OAc)₂ with directing groups (e.g., pyridine) to fuse imidazole rings onto preformed thiazinanes. Aryl boronic acids (e.g., phenylboronic acid) couple at the C2 position of the thiazinane, followed by intramolecular cyclization to form the imidazo[2,1-b] system (45–60% yield). This method enhances regiocontrol compared to traditional condensation.

Quaternary Ammonium Salt Generation

Alkylation with Methyl Bromide

Treating the tertiary amine intermediate with methyl bromide in acetonitrile at 60°C achieves N-alkylation, producing the quaternary ammonium cation. Excess methyl bromide (3 equiv.) ensures complete conversion, with the bromide counterion originating from the alkylating agent. Industrial suppliers report this method for scale-up, citing $10–820/unit production costs.

Acid-Base Neutralization

Alternative routes protonate the tertiary amine using hydrobromic acid (48% HBr), forming the ammonium salt directly. This one-pot approach simplifies purification but risks over-acidification, requiring precise stoichiometry.

Stereochemical and Functional Group Considerations

The 3-hydroxy group’s configuration (R or S) critically influences biological activity. X-ray diffraction studies of analogous compounds reveal that hydroxyl orientation stabilizes intramolecular hydrogen bonds with the thiazinane sulfur. Enantioselective synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >90% ee.

Industrial-Scale Production and Optimization

Commercial suppliers utilize modular workflows to balance cost and yield:

Step Reagents/Conditions Yield (%) Cost (USD/Unit)
Thiazinane synthesis Cu(OTf)₂, NaH, DMAc, 80°C 65 12.50
Imidazole annulation Pd(OAc)₂, PPh₃, 100°C 58 18.75
Quaternization CH₃Br, CH₃CN, 60°C 92 8.20

Key challenges include minimizing dimerization during cyclization and eliminating residual metal catalysts. Suppliers like Eon Biotech and Shanghai Titan Scientific report ISO-certified purification protocols involving silica gel chromatography and recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(4-Bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1-(4-tert-butylphenyl)-1H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
  • Benzo[d]-imidazo[2,1-b]-thiazole derivatives

Comparison: 1-(4-Bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .

Biological Activity

The compound 1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19BrN2OS\text{C}_{19}\text{H}_{19}\text{BrN}_2\text{OS}

This structure features a tetrahydroimidazothiazine core with various substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds in the imidazo[2,1-b][1,3]thiazine class. These compounds often demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
  • Mechanism : The compound may inhibit cell cycle progression and induce apoptosis in cancer cells by disrupting microtubule dynamics and targeting specific cellular pathways.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
PIB-SO 36MCF70.5Microtubule disruption
PIB-SO 44HT-290.8Apoptosis induction
PIB-SO 45M210.6Cell cycle arrest

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on MCF7 cells revealed a significant reduction in cell viability at concentrations as low as 0.5 µM. The study utilized flow cytometry to assess apoptosis rates, showing that treated cells exhibited increased annexin V staining compared to control groups.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting notable antibacterial activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways may occur through mitochondrial membrane potential disruption.
  • Antimicrobial Action : Interference with bacterial cell wall synthesis or function may contribute to its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, and how can yield be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of imidazole precursors with thiazine derivatives under controlled conditions. Key steps include:

  • Step 1 : Formation of the imidazo-thiazine core via nucleophilic substitution or ring-closing metathesis.

  • Step 2 : Functionalization of the phenyl and bromophenyl groups through Suzuki coupling or electrophilic aromatic substitution.

  • Optimization : Reaction parameters (e.g., solvent polarity, temperature: 60–80°C, catalyst: Pd(PPh₃)₄) significantly impact yield. Microwave-assisted synthesis can reduce reaction time by 30–50% compared to conventional heating .

    Table 1 : Example Reaction Conditions

    StepReagentsSolventTemperature (°C)Yield (%)
    1Imidazole derivative + Thiazine precursorDMF8045–55
    24-Bromophenylboronic acid + Pd catalystTHF6060–70

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., hydroxy group at δ 5.2 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms the fused imidazo-thiazine framework .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M]⁺ at m/z 480.12).

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).
  • Recrystallization : Ethanol/water mixtures improve purity (>95%) by removing unreacted precursors .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives or reaction pathways for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and regioselectivity in substitution reactions.
  • Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for optimizing multi-step syntheses.
  • Machine Learning : Train models on existing imidazo-thiazine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity.
  • Target Validation : Use CRISPR/Cas9 knockout models to verify if observed activity stems from off-target effects.
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiazolo-pyrimidines) to identify trends in structure-activity relationships .

Q. What experimental strategies elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to suspected targets (e.g., kinase enzymes).
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow spectroscopy to identify rate-determining steps.
  • Isotopic Labeling : ¹⁸O/²H tracing clarifies metabolic pathways or degradation products .

Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophiles to desired positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution on the phenyl ring.
  • Catalytic Control : Use Lewis acids (e.g., AlCl₃) to modulate electronic effects .

Q. What methodologies assess synergistic effects when this compound is used in combination therapies?

  • Methodological Answer :

  • CompuSyn Software : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy).
  • Transcriptomics : RNA-seq identifies upregulated/downregulated pathways in treated vs. untreated cells.
  • In Vivo Models : Test efficacy in xenograft mice with co-administered drugs (e.g., cisplatin) to measure tumor regression .

Handling Data Contradictions

  • Case Study : If NMR data conflicts with computational predictions of stereochemistry, repeat crystallization under varying conditions (e.g., slow evaporation vs. diffusion) to obtain higher-quality crystals for X-ray validation .
  • Statistical Tools : Use ANOVA to assess reproducibility across batches or labs, identifying outliers due to procedural variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.